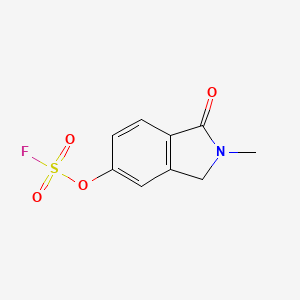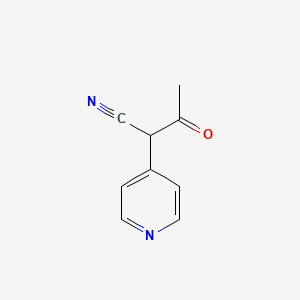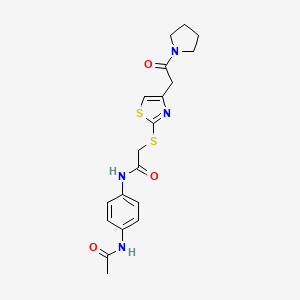
6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole, also known as 6-FSO-OMI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a fluorine atom, a sulfonyloxy group, and a carbonyl group.
Mechanism of Action
The mechanism of action of 6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole is not fully understood. However, it has been suggested that the compound may interact with enzymes and proteins through covalent modification of specific amino acid residues. This interaction may lead to the inhibition of enzyme activity or the modulation of protein function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the activity of various enzymes, such as protein kinases and proteases. In vivo studies have shown that the compound can modulate the function of specific proteins, such as ion channels and transporters. However, the exact physiological effects of 6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole are not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
The use of 6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole in lab experiments has several advantages. The compound is easy to synthesize and purify, and it has a high yield and purity. It can be used as a building block for the synthesis of various bioactive molecules, and it can also be used in the development of new materials. However, the compound has some limitations. It is highly reactive and can be toxic, which requires careful handling and storage. It also has limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole. One direction is to further investigate the mechanism of action of the compound and its interaction with specific enzymes and proteins. Another direction is to explore the potential applications of the compound in drug discovery and material science. Additionally, the development of new synthesis methods and the optimization of current methods can lead to the production of more efficient and cost-effective compounds.
Synthesis Methods
The synthesis of 6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole is a complex process that involves several steps. The initial step involves the reaction of 2-methyl-3-oxo-1H-isoindole with fluorosulfonic acid. The resulting product is then treated with a base to form the sulfonyloxy group. The final product is obtained after purification and recrystallization. The synthesis method of 6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole has been optimized to ensure high yield and purity.
Scientific Research Applications
6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole has been extensively studied for its potential applications in various fields. It has been found to be a useful tool in chemical biology, medicinal chemistry, and material science. The compound has been used as a building block for the synthesis of various bioactive molecules, such as inhibitors of protein kinases and proteases. It has also been used in the development of new materials, such as polymers and liquid crystals.
properties
IUPAC Name |
6-fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4S/c1-11-5-6-4-7(15-16(10,13)14)2-3-8(6)9(11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTDWVJGIQCLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2455023.png)
![ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2455025.png)
![Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate](/img/structure/B2455026.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2455027.png)
![3-(4-bromobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2455028.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2455029.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide](/img/structure/B2455031.png)


![Ethyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2455038.png)

![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2455044.png)

